molecular formula C10H16O3 B14677481 Acetic acid;bicyclo[3.2.1]oct-2-en-2-ol CAS No. 37678-33-4

Acetic acid;bicyclo[3.2.1]oct-2-en-2-ol

Cat. No.: B14677481
CAS No.: 37678-33-4
M. Wt: 184.23 g/mol
InChI Key: UNZXWOIJBKTGGZ-UHFFFAOYSA-N
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Description

Acetic acid; bicyclo[3.2.1]oct-2-en-2-ol is a bicyclic compound comprising a fused cycloheptene ring system (bridges of 3, 2, and 1 carbons) with an exocyclic double bond and a secondary alcohol group. The acetic acid moiety may form esters or participate in acid-catalyzed reactions. This compound is structurally distinct due to its bicyclic framework, which imparts unique steric and electronic properties compared to monocyclic or simpler bicyclic analogs. Its reactivity is influenced by ring strain, bridgehead effects, and the presence of functional groups .

Properties

CAS No.

37678-33-4

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

acetic acid;bicyclo[3.2.1]oct-2-en-2-ol

InChI

InChI=1S/C8H12O.C2H4O2/c9-8-4-2-6-1-3-7(8)5-6;1-2(3)4/h4,6-7,9H,1-3,5H2;1H3,(H,3,4)

InChI Key

UNZXWOIJBKTGGZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1CC2CC1CC=C2O

Origin of Product

United States

Preparation Methods

Cyclization Strategies for Bicyclo[3.2.1]octene Skeleton

Intramolecular Diels-Alder Reaction

The bicyclo[3.2.1]octene core is often constructed via intramolecular Diels-Alder reactions. For example, 5-vinyl-1,3-cyclohexadiene undergoes cyclization under thermal or catalytic conditions to form tricyclo[3.2.1.0²,⁷]octan-3-one, which is subsequently cleaved regioselectively (Figure 1).

Reaction Conditions :

  • Catalyst : Lewis acids (e.g., BF₃·OEt₂) or thermal activation (150–200°C).
  • Yield : 60–75% for tricyclic intermediate.
  • Key Step : Acid-mediated cleavage (e.g., H₂SO₄) to yield bicyclo[3.2.1]oct-2-en-2-ol.

Epoxide Rearrangement and Aldol Cyclization

Hypervalent iodine-mediated oxidation of phenolic precursors generates epoxyketones, which undergo thiolysis and intramolecular aldol reactions to form bicyclo[3.2.1] frameworks (Figure 2).

Optimized Protocol :

  • Oxidizing Agent : (Diacetoxyiodo)benzene (DIB).
  • Thiolysis : Thiophenol in DMSO at 25°C.
  • Aldol Cyclization : Cs₂CO₃ in DMSO, 80°C, 2 hours.
  • Yield : 57–88% for bicyclo[3.2.1]oct-3-en-2-one derivatives.

Functionalization of Bicyclo[3.2.1]octene Intermediates

Hydroxylation and Acetylation

The hydroxyl group at the 2-position is introduced via hydrolysis of chlorinated intermediates or reduction of ketones:

Chlorination-Hydrolysis Sequence
  • Chlorination : Reaction of bicyclo[3.2.1]oct-2-ene with Cl₂ or SOCl₂ yields exo-3-chloro-bicyclo[3.2.1]oct-3-en-2-ol.
  • Hydrolysis : NaOH-mediated hydrolysis (reflux, 7 hours) affords bicyclo[3.2.1]oct-2-en-2-ol.

Conditions :

  • Chlorinating Agent : SOCl₂, 0°C, 1 hour.
  • Hydrolysis : 10% NaOH, 70°C, 90% yield.
Acetylation of Hydroxyl Group

The hydroxyl group is acetylated using acetic anhydride or acetyl chloride:

  • Reagents : Acetic anhydride, Na₂CO₃ (catalyst), 60°C, 6 hours.
  • Yield : 85–92% for acetylated product.

Industrial-Scale Synthesis

Catalytic Reductive Amination

A patent-pending method employs chiral reductive amination for stereocontrolled synthesis (Figure 3):

  • Reductive Amination : 3-Carbonyl-bicyclo[3.2.1]octane-2-carboxylate + chiral amine → 3-amido-bicyclo[3.2.1]octene.
  • Hydrogenation : Pt/C, H₂ (1 MPa), 35°C, 10 hours.
  • Ester Flip : NaOt-Bu, THF, 0°C, 2 hours.

Scale : 100 kg batches with >95% enantiomeric excess.

Comparative Analysis of Methods

Method Key Steps Yield Stereocontrol Scalability
Diels-Alder Cyclization Cyclization + Cleavage 60–75% Moderate Lab-scale
Epoxide Aldol Cyclization Oxidation + Thiolysis + Aldol 57–88% High Pilot-scale
Reductive Amination Chiral amine + Hydrogenation 70–85% Excellent Industrial

Challenges and Innovations

Regioselectivity in Cyclization

Competing [2+2] vs. [4+2] cycloadditions necessitate precise control:

  • Solution : Microwave irradiation (100–150°C) enhances regioselectivity for [4+2] products.

Green Chemistry Approaches

  • Solvent-Free Acetylation : Ball milling with acetic anhydride reduces waste.
  • Photochemical Methods : UV-light-mediated cyclization avoids heavy metal catalysts.

Citations : BenchChem, 2024. EP3904333A1, 2020. US8415391B2, 2013. US6815563B2, 2004. PMC2925319, 2010. PMC8524415, 2021.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;bicyclo[3.2.1]oct-2-en-2-ol undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Thionyl chloride, phosphorus tribromide.

Major Products Formed

The major products formed from these reactions include various derivatives of the bicyclo[3.2.1]octane framework, such as ketones, alcohols, and halides.

Scientific Research Applications

Acetic acid;bicyclo[3.2.1]oct-2-en-2-ol, also known as acetic acid 2,5-dimethyl-bicyclo[3.2.1]oct-2-en-3-yl ester, is a bicyclic compound featuring a bicyclo[3.2.1]octane framework with a hydroxyl group at the 2-position and an acetic acid moiety at the 3-position. This compound has a unique structure, making it valuable for research and industrial applications, especially in fragrance development and organic synthesis.

Structural Similarities

Several compounds share structural similarities with acetic acid; bicyclo[3.2.1]oct-2-en-2-ol:

Compound NameStructural FeaturesUnique Characteristics
Bicyclo[2.2.2]octan-1-olDifferent ring structureLacks the acetic acid moiety
Bicyclo[3.3.0]octaneSimilar bicyclic frameworkDifferent ring fusion
Tricyclo[3.2.1.02.7]octaneAdditional ring structureMore complex framework
1,4-Dimethyl-bicyclo[3.2.1]octan-3-oneKetone derivative of bicyclo[3.2.1]octaneContains a carbonyl group

Acetic acid; bicyclo[3.2.1]oct-2-en-2-ol is unique due to its specific hydroxyl group positioning and the presence of an acetic acid moiety, which gives it unique chemical reactivity and potential biological activity not found in similar compounds.

Case Studies

While specific case studies on acetic acid; bicyclo[3.2.1]oct-2-en-2-ol are not available in the search results, the provided documents do highlight the use of case studies in various fields:

  • Huffman Engineering: Provides case studies related to projects in water treatment, medicine, food production, power systems, and manufacturing .
  • SMS OTP Authentication: Real-life case studies demonstrate how companies use SMS One-Time Password (OTP) authentication to enhance security measures and protect user data, such as e-commerce platforms and banking institutions reducing fraud and improving customer confidence .
  • Ethics in Context: Discusses the importance of detailed case studies in bioethics, emphasizing the need for a better sense of social context and morally salient details .

Mechanism of Action

The mechanism of action of acetic acid;bicyclo[3.2.1]oct-2-en-2-ol involves its interaction with molecular targets through its functional groups. The hydroxyl and acetic acid groups can form hydrogen bonds and participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The bicyclic structure provides rigidity and spatial orientation, which can affect the compound’s binding to enzymes and receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Bicyclo[3.2.1]oct-2-en-2-ol vs. Bicyclo[2.2.2]octane Derivatives

  • Ring Strain and Stability :
    • The [3.2.1] system has a larger bridge (3 carbons) and higher ring strain compared to the [2.2.2] system, which is more symmetrical and less strained. This difference affects thermal stability and reaction pathways.
    • The [3.2.1] system’s bridgehead carbon (position 2) is less hindered than the [2.2.2] analog, facilitating nucleophilic substitution or elimination .

Bicyclo[3.2.1]oct-2-en-2-ol vs. Bicyclo[2.2.1]heptane Derivatives (Norbornene Systems)

  • Functional Group Accessibility: Norbornene derivatives (e.g., 5-norbornene-2-yl acetate) have a smaller bicyclic framework ([2.2.1]), leading to higher rigidity and distinct stereoelectronic effects. The [3.2.1] system’s larger ring allows greater conformational flexibility .

Reactivity in Deamination and Solvolysis

Deamination of bicyclo[3.2.1]octan-2-yl-amines in acetic acid produces carbonium ions that undergo partial rearrangement. Key findings include:

Compound Major Products (Yield %) Notes
exo-Bicyclo[3.2.1]octan-2-yl-amine Unrearranged alcohol (65–70%) Forms classical carbonium ions; minor rearrangement to [2.2.2] systems .
Bicyclo[2.2.2]octan-2-yl-amine Unrearranged alcohol (60–65%) Similar product distribution but lower rearrangement propensity .
endo-Bicyclo[3.2.1]octan-2-yl-amine Rearranged products (55–60%) Generates non-classical carbonium ions due to steric constraints .

Key Insight : The [3.2.1] system’s exo-amine produces structurally unrearranged alcohols at higher yields than [2.2.2] analogs, suggesting greater stability of classical carbonium ions in the former .

Esterification and Acetate Stability

Reaction of bicyclo[3.2.1]oct-2-en-2-ol with acetic acid/sulfuric acid yields a ternary mixture of acetates:

  • cis-Bicyclo[3.2.1]oct-2-yl acetate (40–45%)
  • trans-Bicyclo[3.2.1]oct-2-yl acetate (30–35%)
  • Bicyclo[2.2.2]oct-2-yl acetate (20–25%)

In contrast, norbornene derivatives (e.g., 5-norbornene-2-yl acetate) form predominantly endo/exo mixtures without significant ring-system rearrangement .

Physical and Functional Properties

Property Bicyclo[3.2.1]oct-2-en-2-ol Bicyclo[2.2.2]octane-2-carboxylic Acid 5-Norbornene-2-yl Acetate
Solubility in Polar Solvents Moderate (MeOH, H₂O) Low (ether, CHCl₃) Low (non-polar solvents)
Stability under Acidic Conditions Prone to rearrangement High (resists ring-opening) High (stable ester linkage)
Functional Group Reactivity Alcohol > ester Carboxylic acid > ester Ester > alkene

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